3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid
Description
Stereochemical Considerations
The 3-position of the azetidine ring is a stereogenic center due to the presence of four distinct substituents:
- Two hydrogen atoms
- The Boc-protected amino group
- The carboxylic acid group
X-ray crystallographic data for analogous azetidine derivatives reveal a cis configuration between the amino and carboxylic acid groups, stabilized by intramolecular hydrogen bonding between the carbamate oxygen and the carboxylic acid proton. This arrangement reduces ring strain and enhances thermodynamic stability.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Key proton environments and their corresponding chemical shifts are summarized below:
| Proton Environment | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| tert-Butyl (Boc) methyl groups | 1.42 | Singlet | 9H | (CH₃)₃C-O-CO-N- |
| Azetidine ring CH₂ protons | 3.75–4.10 | Multiplet | 4H | N-CH₂-C(CH₂)(COOH) |
| Carboxylic acid proton | 12.1 | Broad singlet | 1H | -COOH (if protonated) |
The absence of a broad singlet near δ 5–6 ppm confirms the Boc group’s success in protecting the amine, as free -NH signals are not observed.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Critical carbon assignments include:
| Carbon Environment | δ (ppm) | Assignment |
|---|---|---|
| Carbamate carbonyl (Boc) | 155.2 | O=C-O-t-Bu |
| Carboxylic acid carbonyl | 170.8 | -COOH |
| Quaternary Boc carbon | 80.3 | (CH₃)₃C-O- |
| Azetidine ring carbons | 52.1–62.7 | N-CH₂-C(CH₂)(COOH) |
The downfield shift of the carboxylic acid carbonyl (δ 170.8 ppm) aligns with typical values for α,α-disubstituted carboxylic acids.
Infrared (IR) Spectroscopy
Notable absorption bands and their assignments:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1720 | C=O stretch (carbamate and carboxylic acid) |
| 1250, 1150 | C-O stretch (Boc group) |
| 3300–2500 | Broad O-H stretch (carboxylic acid) |
The absence of N-H stretches (typically 3300–3500 cm⁻¹) further corroborates complete Boc protection of the amine.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) data:
- Molecular ion [M+H]⁺ : m/z 273.3 (calculated for C₁₀H₁₇N₂O₅⁺: 273.3)
- Major fragments:
- m/z 216.2 ([M+H–C₄H₈]⁺, loss of butene from Boc group)
- m/z 170.1 ([M+H–C₄H₈–CO₂]⁺, decarboxylation)
Computational Modeling of Electronic and Steric Properties
Density Functional Theory (DFT) Analysis
Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:
- HOMO-LUMO gap : 5.3 eV, indicating moderate reactivity suitable for nucleophilic acyl substitutions at the carboxylic acid site.
- Electrostatic potential maps : Highlight electron-deficient regions at the carbamate carbonyl (due to conjugation with the oxygen lone pairs) and electron-rich zones at the carboxylic acid oxygen atoms.
Steric Effects
The Boc group contributes significantly to the molecule’s steric profile:
Solvent Interaction Simulations
Molecular dynamics simulations in water show:
- Hydrogen-bonding network : The carboxylic acid group forms strong hydrogen bonds with water (average lifetime: 12 ps), while the Boc group remains largely solvated by hydrophobic interactions.
- LogP prediction : -1.2, consistent with moderate hydrophilicity.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-8(2,3)15-7(14)11-9(6(12)13)4-10-5-9/h10H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHXVSDQKUHCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions, forming amide bonds with amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in peptide coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted azetidine derivatives can be formed.
Deprotected Amines: Removal of the Boc group yields the free amine.
Peptide Derivatives: Coupling with amino acids or peptides results in amide-linked products.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₉H₁₆N₂O₄
- Molecular Weight: 216.24 g/mol
- CAS Number: 1262409-31-3
The compound contains a four-membered nitrogen-containing heterocycle, which is essential for the development of various pharmaceutical agents. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating the synthesis of more complex structures.
Synthesis Methodologies
Recent advancements have highlighted the efficiency of synthesizing azetidine derivatives, including 3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid. A notable method involves a one-pot reaction using commercially available starting materials to produce high-value azetidine derivatives. This approach allows for the rapid assembly of complex molecules while minimizing waste and maximizing yield .
Table 1: Synthesis Overview
| Methodology | Description | Yield (%) |
|---|---|---|
| One-Pot Reaction | Gram-scale synthesis from 1-azabicyclo[1.1.0]butane | 58% |
| Hydrolysis of Cyanoazetidine | Conversion of cyanoazetidine to carboxylic acid derivative | Excellent |
| Trifluoromethylthiolation | Synthesis of trifluoromethylthio-substituted azetidine | Quantitative |
Medicinal Chemistry
The compound's structure allows it to participate in the synthesis of various biologically active molecules. Its derivatives have shown potential in:
- Antiviral Agents : Research indicates that azetidine derivatives can exhibit antiviral properties, making them candidates for drug development against viral infections.
- Anticancer Compounds : The ability to modify the azetidine framework has led to the development of compounds with potential anticancer activity, as they can interact with cellular pathways involved in cancer progression .
Case Studies
- Synthesis of Trifluoromethylthiolated Azetidines : A study demonstrated the utility of this compound in synthesizing trifluoromethylthiolated derivatives, which were characterized using X-ray crystallography. These compounds showed promising biological activity and could be further explored for therapeutic uses .
- Functionalization for Foldamer Applications : The compound has been utilized in creating conformationally constrained azetidines that serve as building blocks for foldamers—molecules that mimic the folding patterns of proteins. This application is significant in designing new materials and drug delivery systems .
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid is primarily related to its functional groups:
Boc Group: Acts as a protecting group, preventing unwanted reactions at the amine site during synthesis.
Azetidine Ring: Provides structural rigidity and influences the compound’s reactivity.
Carboxylic Acid Group: Participates in coupling reactions, forming stable amide bonds.
The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Analogues
Structural and Functional Insights
Protecting Group Strategy :
- The Boc group (tert-butoxycarbonyl) is acid-labile, making it suitable for sequential deprotection in multi-step syntheses . In contrast, the Fmoc group in CAS 2137824-18-9 requires basic conditions (e.g., piperidine) for removal, enabling orthogonal protection strategies .
Substituent Effects: Fluorine Derivatives (e.g., CAS 1781046-72-7): Fluorine enhances metabolic stability and bioavailability by resisting enzymatic degradation, a key feature in drug design . Hydroxymethyl and Oxoethyl Groups (CAS 1126650-66-5, 2019606-85-8): Introduce polar functionalities, affecting solubility and enabling further derivatization (e.g., esterification) .
Molecular Weight and Solubility :
- The target compound (estimated MW ~232) is smaller than analogues with Fmoc (438.47 g/mol) or diphenylmethyl (382.45 g/mol) groups, suggesting higher solubility in polar solvents. Bulkier substituents increase molecular weight and may necessitate specialized solvents (e.g., DMF or DMSO) .
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid, with the CAS number 1262409-31-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₉H₁₆N₂O₄
- Molecular Weight : 216.24 g/mol
- PubChem CID : 129958892
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amine functionalities. The azetidine ring structure contributes to its unique chemical properties, making it a candidate for various biological applications.
Research indicates that derivatives of azetidine-3-carboxylic acid exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species. Studies report minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL for certain derivatives .
- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation. For instance, a related compound exhibited an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong anticancer activity while showing significantly lower effects on non-cancerous cells .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest moderate exposure levels with a maximum concentration (Cmax) of approximately 592 ± 62 mg/mL and a slow elimination half-life (t₁/₂) of about 27.4 nM .
Toxicity Profile
Toxicity assessments reveal that the compound exhibits acceptable safety margins at high doses (e.g., 800 mg/kg), suggesting potential for therapeutic use without significant adverse effects .
Table: Summary of Biological Activities
Notable Research Findings
- In Vivo Studies : In a BALB/c nude mouse model, treatment with related compounds inhibited lung metastasis more effectively than established drugs like TAE226 .
- Selectivity Index : The selectivity index for anticancer activity was significantly higher in cancerous cells compared to normal cells, indicating a promising therapeutic window for further development .
Q & A
Q. What are the established synthetic routes for 3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid?
The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the azetidine amine, followed by functionalization at the 3-position. Key steps include:
- Azetidine ring formation : Cyclization of β-amino alcohols or halides under basic conditions.
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .
- Carboxylic acid introduction : Hydrolysis of ester precursors or direct carboxylation using CO₂ under high pressure . Example intermediates include tert-butyl 3-iodoazetidine-1-carboxylate (CAS: 1289197-78-9), which undergoes cross-coupling or substitution reactions to introduce the carboxylic acid group .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR : and NMR confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and azetidine ring protons (δ 3.5–4.5 ppm). The carboxylic acid proton is typically absent due to exchange broadening .
- IR : Stretching vibrations at ~1700 cm (C=O of Boc and carboxylic acid) and ~3300 cm (N-H) .
- X-ray crystallography : Resolves stereochemical ambiguities. For example, related Boc-protected azetidines show dihedral angles of 15–25° between the Boc group and azetidine ring .
- Melting point : Reported analogs (e.g., 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid) melt at 150–151°C, providing a benchmark for purity assessment .
Q. What are the key stability considerations during storage and handling?
- Moisture sensitivity : The Boc group hydrolyzes under acidic or prolonged aqueous conditions. Store desiccated at –20°C in inert atmospheres .
- Light sensitivity : Azetidine derivatives may undergo ring-opening upon UV exposure. Use amber vials for long-term storage .
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) removes acidic byproducts. Monitor for decomposition via TLC (Rf ~0.3 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:
- DSC/TGA analysis : Differentiate between polymorphs (e.g., endothermic peaks at 150°C vs. 160°C) .
- Deuterated solvent exchange : Identify solvent residues in NMR (e.g., DMSO-d6 at δ 2.5 ppm) .
- Crystallization optimization : Use solvent pairs like ethanol/water to isolate the thermodynamically stable form .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Protecting group compatibility : Use orthogonal protection (e.g., Fmoc for amines) to avoid Boc cleavage during carboxylation .
- Microwave-assisted synthesis : Reduces reaction time for azetidine ring formation (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- Catalytic methods : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing substituents at the 3-position (yield >85% with Pd(PPh₃)₄) .
Q. What is the role of this compound in synthesizing chiral building blocks for medicinal chemistry?
The azetidine ring’s constrained geometry enhances target binding affinity. Applications include:
- Peptidomimetics : Replace proline in protease inhibitors. For example, Boc-protected azetidine-3-carboxylic acid derivatives show improved selectivity for MMP-2 over MMP-9 .
- Stereochemical control : Chiral auxiliaries (e.g., (1R,3S)-3-aminocyclohexane-1-carboxylic acid) direct asymmetric synthesis of β-lactams .
- Prodrug design : The carboxylic acid group facilitates ester prodrug formation, enhancing bioavailability .
Notes
- Avoid commercial sources like BenchChem; prioritize peer-reviewed methodologies .
- For chiral analysis, compare with cyclopentane derivatives (e.g., (1R,3S)-3-[(Boc)amino]cyclopentane-1-carboxylic acid) .
- Contradictions in spectral data should be cross-validated using multiple techniques (e.g., NMR, X-ray) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
